molecular formula C56H83NaO49 B8136562 Carboxymethyl-|A-cyclodextrin sodium salt

Carboxymethyl-|A-cyclodextrin sodium salt

Cat. No. B8136562
M. Wt: 1563.2 g/mol
InChI Key: BRSBJGAMOZVKTN-CHCUHEATSA-M
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Description

Carboxymethyl-|A-cyclodextrin sodium salt is a useful research compound. Its molecular formula is C56H83NaO49 and its molecular weight is 1563.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carboxymethyl-|A-cyclodextrin sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carboxymethyl-|A-cyclodextrin sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chromatography and Electrophoresis : It's used as a buffer additive for the capillary electrophoretic separation of tricyclic antidepressants, offering effective separation with optimal conditions around a pH of 6-7 and a cyclodextrin concentration of 10 mM (Spencer et al., 1997).

  • NMR Discrimination : As a chiral NMR discriminating agent, it's effective for cationic substrates. Indiscriminately substituted carboxymethyl cyclodextrins don't have a clearly optimal candidate for chiral NMR studies, but they show effectiveness in varying degrees for different substrates and resonances (Dignam et al., 2006); (Provencher et al., 2009).

  • Environmental Remediation : It enhances the solubility of metals and organic contaminants in mixed-waste systems, making it a potential remediation agent for contaminated soil and groundwater (Skold et al., 2008); (Skold et al., 2009).

  • Biochemistry and Molecular Biology : Modified cyclodextrins, including carboxymethyl-α-cyclodextrin, can reduce cytotoxicity and alter cholesterol homeostasis. For example, hydroxypropyl-β-CD effectively reduces intracellular cholesterol accumulation in Niemann-Pick C patient-derived fibroblasts (Szente et al., 2018).

  • Supramolecular Chemistry : Catanionic cyclodextrin forms supramolecular tapes in water, with potential applications in drug delivery and tissue engineering due to their significant width and length (Ravoo et al., 2001).

  • Gas Adsorption : The β-cyclodextrin derivative shows high CO2 adsorption capacity, unique temperature-insensitive behavior, and high selectivity for CO2 over N2 adsorption at room temperature, highlighting its potential in environmental applications (Guo et al., 2017).

properties

IUPAC Name

sodium;2-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-44,46,48-tris(carboxymethoxy)-20,25,30-tris(carboxymethoxymethyl)-37,38,39,40,41,42,43,45,47,49-decahydroxy-5,10,15,35-tetrakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H84O49.Na/c57-1-15-42-47(89-12-26(69)70)36(82)54(93-15)104-44-17(3-59)95-56(38(84)49(44)91-14-28(73)74)105-45-18(4-60)94-55(37(83)48(45)90-13-27(71)72)103-43-16(2-58)92-53(35(81)46(43)88-11-25(67)68)101-41-21(7-87-10-24(65)66)97-51(33(79)30(41)76)99-39-19(5-85-8-22(61)62)96-50(32(78)29(39)75)100-40-20(6-86-9-23(63)64)98-52(102-42)34(80)31(40)77;/h15-21,29-60,75-84H,1-14H2,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72)(H,73,74);/q;+1/p-1/t15-,16-,17-,18-,19-,20-,21-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSBJGAMOZVKTN-CHCUHEATSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3OCC(=O)O)O)OC4C(OC(C(C4OCC(=O)O)O)OC5C(OC(C(C5OCC(=O)[O-])O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC(=O)O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC(=O)O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC(=O)[O-])O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(=O)O)COCC(=O)O)COCC(=O)O)CO)CO)CO)O)OCC(=O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H83NaO49
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1563.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carboxymethyl-|A-cyclodextrin sodium salt

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